(4-Bromo-3-nitrophenyl)methanol
Overview
Description
(4-Bromo-3-nitrophenyl)methanol is an organic compound with the molecular formula C7H6BrNO3 It is a derivative of phenylmethanol, where the phenyl ring is substituted with a bromine atom at the 4-position and a nitro group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-nitrophenyl)methanol typically involves the nitration of 4-bromotoluene followed by reduction and subsequent oxidation. One common method includes:
Nitration: 4-Bromotoluene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 4-bromo-3-nitrotoluene.
Reduction: The nitro group in 4-bromo-3-nitrotoluene is reduced to an amine group using a reducing agent such as tin(II) chloride in hydrochloric acid.
Oxidation: The resulting 4-bromo-3-aminotoluene is then oxidized to this compound using an oxidizing agent like potassium permanganate under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3-nitrophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.
Major Products Formed
Oxidation: (4-Bromo-3-nitrophenyl)formaldehyde.
Reduction: (4-Bromo-3-aminophenyl)methanol.
Substitution: Various substituted phenylmethanols depending on the nucleophile used.
Scientific Research Applications
(4-Bromo-3-nitrophenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Bromo-3-nitrophenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-nitrophenol: Similar structure but with a hydroxyl group instead of a methanol group.
4-Bromo-3-nitrobenzaldehyde: Similar structure but with an aldehyde group instead of a methanol group.
4-Bromo-3-nitroaniline: Similar structure but with an amine group instead of a methanol group.
Uniqueness
(4-Bromo-3-nitrophenyl)methanol is unique due to the presence of both a bromine atom and a nitro group on the phenyl ring, along with a methanol group
Properties
IUPAC Name |
(4-bromo-3-nitrophenyl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c8-6-2-1-5(4-10)3-7(6)9(11)12/h1-3,10H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAANESYOLGFJFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647410 | |
Record name | (4-Bromo-3-nitrophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60647410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145547-97-3 | |
Record name | (4-Bromo-3-nitrophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60647410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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